5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a cyclopropylmethyl sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) . The sulfonyl chloride group can be introduced via chlorosulfonation using chlorosulfonic acid (HSO3Cl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react with the sulfonyl chloride group under mild conditions to form sulfonamides.
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Thiols: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The thiophene ring’s electronic properties also contribute to its interaction with molecular targets, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler analog with similar reactivity but lacking the cyclopropylmethyl sulfonamide group.
5-Methylthiophene-2-sulfonyl chloride: Another analog with a methyl group instead of the cyclopropylmethyl sulfonamide group.
Uniqueness
5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the cyclopropylmethyl sulfonamide group, which imparts additional steric and electronic properties. This makes it more versatile in forming specific interactions with biological targets and in materials science applications .
Properties
Molecular Formula |
C9H12ClNO4S3 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-[(cyclopropylmethylsulfonylamino)methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S3/c10-18(14,15)9-4-3-8(16-9)5-11-17(12,13)6-7-1-2-7/h3-4,7,11H,1-2,5-6H2 |
InChI Key |
FCKIIBDCIKOHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)NCC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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